molecular formula C16H22N6O4 B2506847 ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 1005293-30-0

ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2506847
CAS No.: 1005293-30-0
M. Wt: 362.39
InChI Key: CXEZLFOSLDPZHY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a useful research compound. Its molecular formula is C16H22N6O4 and its molecular weight is 362.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Crystal Structure Analysis
One of the core areas of research involving compounds similar to ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is in the field of chemical synthesis and crystal structure analysis. For instance, studies on dabigatran etexilate tetrahydrate have revealed insights into the crystal structure, showcasing interactions such as hydrogen bonding that contribute to the compound's stability and potential pharmacological properties (Liu et al., 2012). Similarly, the synthesis and structural elucidation of related compounds, like ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, provide a basis for understanding the chemical behavior and potential applications of these molecules (Shang et al., 2011).

Intermolecular Interactions and Molecular Engineering
Research into the intermolecular interactions and packing arrangements of compounds with similar structures to this compound has provided insights into the design of molecules with desired properties. Studies have highlighted the importance of non-covalent interactions, such as N⋯π and O⋯π interactions, in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, offering potential pathways for molecular engineering (Zhang et al., 2011).

Pharmacological and Biological Activity
The synthesis and evaluation of compounds structurally related to this compound have been pursued with interest in their pharmacological and biological activities. For instance, novel indole-based hybrid oxadiazole scaffolds have been synthesized and tested for their urease inhibitory activity, demonstrating the potential of these molecules as therapeutic agents (Nazir et al., 2018). Similarly, research into the anti-gastric cancer activity of certain heterocyclic compounds offers promising avenues for drug development (Liu et al., 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology . Future research could explore the synthesis, properties, and potential uses of this compound in more detail.

Properties

IUPAC Name

ethyl 3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c1-3-25-13-7-5-12(6-8-13)22-14(19-20-21-22)11-18-16(24)17-10-9-15(23)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEZLFOSLDPZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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